3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide
Description
3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiophene core substituted with a chlorine atom at position 3 and a carboxamide group at position 2. The carboxamide moiety is further functionalized with two distinct substituents: a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing tetrahydrothiophene derivative) and a 4-methoxybenzyl group.
The compound’s design integrates lipophilic (benzothiophene, methoxybenzyl) and polar (sulfone, carboxamide) elements, which may influence its pharmacokinetic properties, such as solubility and membrane permeability.
Properties
Molecular Formula |
C21H20ClNO4S2 |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H20ClNO4S2/c1-27-16-8-6-14(7-9-16)12-23(15-10-11-29(25,26)13-15)21(24)20-19(22)17-4-2-3-5-18(17)28-20/h2-9,15H,10-13H2,1H3 |
InChI Key |
CZCUXYZYVKNCHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfone Group: The tetrahydrothiophene moiety can be oxidized to the sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Carboxamide: The carboxamide group can be introduced through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Further oxidized sulfone derivatives.
Reduction: Dechlorinated benzothiophene derivatives.
Substitution: Substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfone group can enhance the compound’s binding affinity to certain biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific proteins or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The diethylamino group in the analog from introduces basicity, which could enhance aqueous solubility but may limit CNS activity due to ionization at physiological pH .
Core Heterocycle Variations
Key Observations :
- The benzothiophene core in the target compound offers greater lipophilicity and electronic polarizability than benzofuran, which could improve binding to hydrophobic enzyme pockets .
Hypothetical Pharmacokinetic and Pharmacodynamic Implications
While direct experimental data are unavailable, structural comparisons suggest:
- Solubility: The target compound’s methoxybenzyl group and sulfone moiety may confer intermediate solubility between the more lipophilic ethoxy analog and the polar diethylamino derivative .
- Metabolic Stability: The absence of metabolically labile groups (e.g., ethoxy or diethylamino) in the target compound could enhance stability compared to its analogs.
- Target Selectivity : The benzothiophene core may favor interactions with targets requiring aromatic stacking, such as kinases or GPCRs, over enzymes preferring oxygen-rich heterocycles (e.g., benzofuran-based compounds) .
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